

An In-Depth Technical Guide to Phenethyl Acetate-d5

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Compound of Interest

Compound Name: Phenethyl acetate-d5

Cat. No.: B12374764

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Phenethyl acetate-d5**, a deuterated isotopologue of phenethyl acetate. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize labeled compounds for analytical and metabolic studies.

Core Chemical Properties

Phenethyl acetate-d5 is a stable, non-radioactive isotopic analog of phenethyl acetate where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based and nuclear magnetic resonance (NMR) studies.

Summary of Chemical and Physical Properties

Property	Value	Reference
Chemical Name	2-Phenylethyl-d5 acetate	
Synonyms	Phenethyl alcohol-d5, acetate	
Molecular Formula	C ₁₀ H ₇ D ₅ O ₂	[1]
Molecular Weight	169.23 g/mol	[1]
CAS Number	Not widely available	
Appearance	Colorless liquid (inferred from non-deuterated form)	[2][3]
Odor	Sweet, floral, rosy, honey-like (inferred from non-deuterated form)	[4]
Boiling Point	~238-239 °C (inferred from non-deuterated form)	
Melting Point	~-31 °C (inferred from non-deuterated form)	
Density	~1.032 g/mL at 25 °C (inferred from non-deuterated form)	
Isotopic Purity	Typically ≥98%	

Note: Some physical properties are inferred from the non-deuterated form, phenethyl acetate, as specific data for the deuterated compound is not readily available in published literature. Researchers should consult the certificate of analysis from their specific supplier for precise values.

Synthesis and Isotopic Labeling

The synthesis of **Phenethyl acetate-d5** typically involves the esterification of phenethyl alcohol-d5 with acetic anhydride or acetyl chloride. The critical step is the preparation of the deuterated precursor, phenethyl alcohol-d5.

A common synthetic pathway is illustrated below:

Caption: Synthesis of **Phenethyl acetate-d5**.

Experimental Protocols

General Esterification Protocol

The following is a generalized protocol for the synthesis of phenethyl acetate, which can be adapted for the deuterated analog.

Materials:

- Phenethyl alcohol-d5
- Acetic anhydride
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate
- Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

- In a round-bottom flask, dissolve phenethyl alcohol-d5 in an excess of acetic anhydride.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize the excess acid and acetic anhydride.

- Extract the aqueous layer with an organic solvent.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **Phenethyl acetate-d5** by vacuum distillation.

Analytical Characterization

The identity and purity of **Phenethyl acetate-d5** are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Phenethyl acetate-d5** will be significantly different from its non-deuterated counterpart. The aromatic region (typically ~7.2-7.3 ppm) will be absent due to the replacement of protons with deuterium. The spectrum will primarily show signals for the ethyl and acetyl protons.

¹³C NMR: The carbon-13 NMR spectrum will show signals for all ten carbon atoms. The signals for the deuterated phenyl carbons will exhibit coupling to deuterium, which can result in multiplets.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of **Phenethyl acetate-d5**.

Electron Ionization (EI-MS): Under EI-MS, **Phenethyl acetate-d5** will fragment. The molecular ion peak (M⁺) is expected at m/z 169. Key fragment ions would be anticipated at m/z 109 ([C₆D₅CH₂]⁺) and m/z 43 ([CH₃CO]⁺). The mass shift of 5 units in the molecular ion and the phenyl-containing fragments compared to the non-deuterated compound confirms the incorporation of five deuterium atoms.

Caption: Predicted EI-MS fragmentation of **Phenethyl acetate-d5**.

Applications in Research and Drug Development

Deuterated compounds like **Phenethyl acetate-d5** are primarily used as internal standards in quantitative bioanalytical assays using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The nearly identical chemical behavior to the endogenous analyte, coupled with the distinct mass difference, allows for precise and accurate quantification in complex biological matrices.

Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited in metabolic studies. If the deuterated positions are involved in metabolic pathways, the rate of metabolism can be altered, providing insights into metabolic stability and the enzymes involved.

Caption: Workflow for using **Phenethyl acetate-d5** as an internal standard.

Safety and Handling

The safety precautions for **Phenethyl acetate-d5** are expected to be similar to those for phenethyl acetate. It is a combustible liquid and may cause skin and eye irritation. Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

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